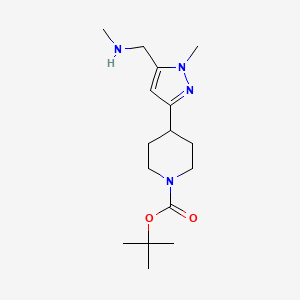

Isolappaol C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isolappaol C es una sesquilignana de butirolactona, un tipo de lignano, que es una clase de polifenoles naturalesLos lignanos son conocidos por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Isolappaol C generalmente se aísla de fuentes naturales en lugar de sintetizarse químicamente. El proceso de extracción implica el uso de extractos metanólicos de las semillas de la planta Arctium lappa. La estructura de this compound se determina mediante análisis espectral, incluida la espectroscopia de resonancia magnética nuclear unidimensional y bidimensional .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de las semillas de Arctium lappa. Las semillas se someten a extracción metanólica, seguida de procesos de purificación como la cromatografía líquida de alta resolución para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Isolappaol C experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Isolappaol C tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los lignanos y sus propiedades químicas.

Biología: Se estudia por sus posibles actividades biológicas, incluidos los efectos antiinflamatorios y antioxidantes.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

Isolappaol C ejerce sus efectos principalmente a través de la inhibición de la producción de óxido nítrico. Esto se logra interfiriendo con las vías de señalización que conducen a la producción de óxido nítrico en las células. Los objetivos y vías moleculares involucrados incluyen la inhibición de las enzimas responsables de la síntesis de óxido nítrico .

Compuestos similares:

- Lappaol C

- Lappaol D

- Lappaol F

- Diarctigenin

Comparación: this compound es único entre estos compuestos debido a sus características estructurales específicas y actividades biológicas. Si bien todos estos compuestos son lignanos con estructuras centrales similares, this compound tiene grupos funcionales distintos que contribuyen a sus propiedades únicas, como su potente inhibición de la producción de óxido nítrico .

Comparación Con Compuestos Similares

- Lappaol C

- Lappaol D

- Lappaol F

- Diarctigenin

Comparison: Isolappaol C is unique among these compounds due to its specific structural features and biological activities. While all these compounds are lignans with similar core structures, this compound has distinct functional groups that contribute to its unique properties, such as its potent inhibition of nitric oxide production .

Propiedades

Fórmula molecular |

C30H34O10 |

|---|---|

Peso molecular |

554.6 g/mol |

Nombre IUPAC |

3-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)8-19-15-40-30(36)20(19)9-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3 |

Clave InChI |

GYDLBAQBIIVPGM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)

![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)

![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)